Comprehensive Technical Guide on the Physical and Chemical Properties of 1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile
Comprehensive Technical Guide on the Physical and Chemical Properties of 1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile
Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Advanced Materials Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the realm of advanced heterocyclic chemistry, 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile (CAS: 39205-64-6) stands out as a highly specialized, electron-deficient building block. Widely utilized in the synthesis of energetic materials (EMs) and complex active pharmaceutical ingredients (APIs), this compound offers a unique combination of high nitrogen content and exceptional regiochemical stability. This whitepaper dissects its physicochemical properties, explores the structural dynamics governing its reactivity, and provides field-proven, self-validating protocols for leveraging its chemical profile.
Structural Dynamics & Physicochemical Profiling
The molecular architecture of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile ( C5H4N4O2 ) is defined by a pyrazole core heavily decorated with electron-withdrawing groups (EWGs). The synergistic electron-withdrawing effects of the 3-nitro and 4-cyano groups significantly deplete the electron density of the heteroaromatic ring.
Crucially, the N-methyl group at position 1 breaks the tautomeric degeneracy typical of unsubstituted pyrazoles. This locks the molecule into a defined geometry, ensuring predictable crystal packing and density—a vital parameter for energetic materials where structurally analogous N-methylated nitropyrazoles consistently exhibit high densities[1].
Table 1: Physicochemical Properties Summary
| Property | Value |
| CAS Registry Number | 39205-64-6 |
| Molecular Formula | C5H4N4O2 |
| Molecular Weight | 152.11 g/mol [2] |
| Physical State | Crystalline Solid |
| Estimated Density | ~1.75 - 1.78 g/cm³ (Extrapolated from structural analogs)[1] |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF, MeCN); Sparingly soluble in H2O |
| Key Functional Groups | N-Methyl (Steric/Directing), 3-Nitro (EWG), 4-Cyano (EWG) |
Mechanistic Reactivity & Regioselectivity
The defining chemical characteristic of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile is its distinct regioselective behavior during Nucleophilic Aromatic Substitution ( SNAr ). Understanding the causality behind this reactivity is paramount for rational synthetic design.
Empirical studies comparing isomeric N-substituted nitropyrazoles demonstrate that a nitro group at the 5-position is vastly more reactive toward anionic nucleophiles (such as thiolates, alkoxides, and amines) than a nitro group at the 3-position[3].
The Causality: Why does the 3-nitro group in our target compound remain exceptionally stable? The transition state for SNAr requires the formation of a negatively charged Meisenheimer complex. When a nucleophile attacks the 5-position of a pyrazole ring, the resulting negative charge is highly stabilized by the adjacent N1 atom (which bears the methyl group) and the powerful inductive pull of the 4-cyano group. Conversely, attack at the 3-position forces the negative charge into a less favorable electronic distribution relative to the pyridine-like N2 atom. Consequently, the activation energy for the displacement of the 3-nitro group is prohibitively high under standard conditions.
This electronic bias makes 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile an exceptionally robust scaffold. Its 3-nitro group survives harsh basic and nucleophilic conditions, allowing chemists to selectively functionalize the 5-position (e.g., via direct C-H activation or cross-coupling) without risking decomposition of the nitro moiety[3].
Regioselective SNAr Reactivity in Nitropyrazole Carbonitriles
Experimental Protocol: Validating 3-Nitro Group Stability
To ensure scientific integrity, any synthetic protocol utilizing this scaffold must account for its reactivity profile. The following self-validating experimental workflow is designed to empirically confirm the inertness of the 3-nitro group against methoxide nucleophiles. This serves as a foundational negative-control experiment before attempting complex transformations at the unsubstituted 5-position.
Step-by-Step Methodology
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Substrate Preparation: Dissolve 1.0 mmol (152.1 mg) of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile in 5.0 mL of anhydrous methanol in a flame-dried 25 mL round-bottom flask under an inert argon atmosphere.
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Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.2 mmol of a freshly prepared sodium methoxide (MeONa) solution in methanol. Causality: The low initial temperature prevents uncontrolled exothermic degradation, ensuring that any reaction observed is strictly due to nucleophilic attack.
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Thermal Activation: Remove the ice bath and gradually heat the reaction to reflux (approx. 65 °C). Maintain reflux for 4 hours. Causality: High thermal energy is applied specifically to attempt to overcome the high activation barrier of the 3-nitro displacement.
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Reaction Monitoring: Withdraw 10 µL aliquots hourly. Quench with dilute HCl and analyze via HPLC (C18 column, MeCN/ H2O gradient) or TLC (Silica gel, Hexane/EtOAc 3:1).
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Workup & Validation: Cool the mixture to room temperature, neutralize with 1M HCl, and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Expected Outcome: Quantitative recovery (>95%) of the unreacted starting material. This self-validates the mechanistic hypothesis that the 3-nitro group is highly stable against SNAr [3], confirming the scaffold is ready for orthogonal functionalization.
Experimental Workflow: Validation of 3-Nitro Group Stability
Applications in Advanced Materials & Pharmaceuticals
The robust nature of the 1-methyl-3-nitro-4-cyano pyrazole core is heavily leveraged in advanced synthesis:
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Pharmaceuticals: Related nitropyrazole carbonitriles undergo regioselective functionalization at the 5-position, followed by intramolecular cyclization to yield complex fused heterocycles such as thieno[2,3-c]pyrazoles, which are highly valued in drug discovery[3].
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Energetic Materials: The 3-nitro group contributes significantly to the overall oxygen balance and detonation velocity of the molecule, while the cyano group provides a handle for further derivatization (e.g., into tetrazoles or amidines). The robust pyrazole ring ensures the thermal stability required for melt-cast explosive carriers[1].
References
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Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative Source: researchgate.net URL:[Link]
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A.A. Zaitsev's research on Nitropyrazoles (Institute of Biomedical Chemistry, Russian Academy of Sciences) Source: researchgate.net URL:[Link]
